molecular formula C6H4N2O2 B8768856 2-oxo-2-(furan-2-yl)diazoethane

2-oxo-2-(furan-2-yl)diazoethane

Cat. No.: B8768856
M. Wt: 136.11 g/mol
InChI Key: MDQQKKCHFUTSHJ-UHFFFAOYSA-N
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Description

2-oxo-2-(furan-2-yl)diazoethane is an organic compound that belongs to the class of diazo compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a diazoacetyl group, which consists of a diazo group (N=N) attached to an acetyl group (CH3CO)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(furan-2-yl)diazoethane typically involves the reaction of furan derivatives with diazo compounds. One common method is the reaction of furan with diazoacetic acid or its esters under acidic or basic conditions. The reaction can be catalyzed by various metal catalysts such as copper or silver salts to facilitate the formation of the diazoacetyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the use of efficient catalysts, is crucial for large-scale production. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-oxo-2-(furan-2-yl)diazoethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the diazo group to other functional groups such as amines.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan amines.

Scientific Research Applications

2-oxo-2-(furan-2-yl)diazoethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-(furan-2-yl)diazoethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as cycloaddition and insertion reactions, leading to the formation of new chemical bonds. These reactions are often catalyzed by transition metals, which facilitate the activation of the diazo group. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

    2-(Diazoacetyl)thiophene: Similar to 2-oxo-2-(furan-2-yl)diazoethane but contains a thiophene ring instead of a furan ring.

    2-(Diazoacetyl)pyrrole: Contains a pyrrole ring instead of a furan ring.

    2-(Diazoacetyl)benzene: Contains a benzene ring instead of a furan ring.

Uniqueness: this compound is unique due to the presence of the furan ring, which imparts specific reactivity and properties. The oxygen atom in the furan ring can participate in various chemical reactions, making it a versatile compound for synthetic applications. Additionally, the diazo group provides a reactive site for further functionalization, enhancing its utility in organic synthesis.

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

2-diazo-1-(furan-2-yl)ethanone

InChI

InChI=1S/C6H4N2O2/c7-8-4-5(9)6-2-1-3-10-6/h1-4H

InChI Key

MDQQKKCHFUTSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Nitroso-N-methylurea (16.14 g, 61.53 mmol) was treated with a concentrated NaOH aqueous solution to produce diazomethane. The diazomethane was combined with dry ether (100 ml), dried over KOH, and the resulting ethereal solution was cooled in an ice-salt bath. A solution of furan-2-carbonyl chloride (1.6 g, 12.3 mmol) in dry ether (25 ml) was then added very slowly to the diazomethane solution. The reaction mixture was stirred overnight at room temperature. The solvent was evaporated to dryness (under an argon atmosphere, and keeping the water bath temperature below 25° C.), and the resulting crude material was purified by column chromatography using 230-400 mesh silica gel and 1% triethylamine in DCM solvent system. Evaporation of solvent yielded 2-diazo-1-(furan-2-yl)ethanone as a yellow oil (900 mg, 49%).
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